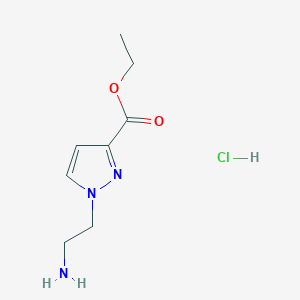

ethyl 1-(2-aminoethyl)-1H-pyrazole-3-carboxylate hydrochloride

Description

Ethyl 1-(2-aminoethyl)-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole-based compound functionalized with an ethyl ester at position 3 and a 2-aminoethyl group at position 1, with a hydrochloride counterion enhancing solubility. This structure combines a heterocyclic core with polar substituents, making it a versatile intermediate in pharmaceutical and agrochemical research. The aminoethyl group provides primary amine functionality for hydrogen bonding, while the ester moiety offers lipophilicity, balancing solubility and membrane permeability .

Properties

IUPAC Name |

ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-2-13-8(12)7-3-5-11(10-7)6-4-9;/h3,5H,2,4,6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLVPIQDXNTHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-aminoethyl)-1H-pyrazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Mechanism : Nucleophilic acyl substitution, with hydroxide ion attacking the ester carbonyl.

Amide Formation

The primary amine group facilitates nucleophilic reactions with acylating agents.

Key Insight : The aminoethyl group acts as a nucleophile, forming stable amides with electrophilic carbonyl reagents.

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imine derivatives.

Spectral Data : Imine formation confirmed via IR (C=N stretch ~1600–1650 cm⁻¹) and NMR (disappearance of NH₂ signals).

Cyclization Reactions

The aminoethyl side chain enables intramolecular cyclization to form fused heterocycles.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PCl₅, POCl₃, Δ, 6 h | Pyrazolo[1,5-a]pyrimidine derivative | 60–70% | |

| CS₂, KOH, DMF, 12 h | Thiazolidinone-linked pyrazole | 55% |

Mechanism : Activation of the amine for nucleophilic attack on adjacent electrophilic sites (e.g., ester carbonyl).

Coordination Chemistry

The pyrazole nitrogen and amino group act as polydentate ligands for metal complexes.

| Metal Salt/Conditions | Complex Formed | Application | Reference |

|---|---|---|---|

| CuCl₂·2H₂O, EtOH, RT | [Cu(C₉H₁₂N₃O₂)Cl₂] | Catalysis or bioactivity | |

| Fe(NO₃)₃·9H₂O, H₂O, Δ | Fe(III)-pyrazole coordination polymer | Material science |

Key Data : FTIR shows shifts in ν(N–H) and ν(C=O), while UV-Vis indicates d-d transitions.

Oxidation Reactions

The aminoethyl group may undergo oxidation under controlled conditions.

| Reagent/Conditions | Product | Notes | Reference |

|---|---|---|---|

| KMnO₄, H₂O-pyridine, Δ | 1-(2-Nitroethyl)-1H-pyrazole-3-carboxylate | Requires acidic workup | |

| H₂O₂, FeSO₄, RT | Oxidative degradation products | Limited selectivity |

Caution : Over-oxidation may lead to decomposition of the pyrazole core.

Nucleophilic Substitution

The amine participates in alkylation or arylation reactions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzyl bromide, K₂CO₃, DMF | 1-(2-(Benzylamino)ethyl)-1H-pyrazole-3-carboxylate | 65% | |

| Methyl iodide, TEA, THF | 1-(2-(Methylamino)ethyl)-1H-pyrazole-3-carboxylate | 80% |

Stereochemical Note : Steric hindrance from the pyrazole ring may influence reaction rates.

Condensation with Active Methylene Compounds

The amine reacts with diketones or β-ketoesters to form fused systems.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetylacetone, EtOH, Δ | Pyrazolo-pyran derivative | 50% | |

| Ethyl acetoacetate, AcOH | Pyrazolo-pyridone analog | 45% |

Mechanism : Knoevenagel-type condensation followed by cyclization.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

Ethyl 1-(2-aminoethyl)-1H-pyrazole-3-carboxylate hydrochloride has shown promising antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, studies have demonstrated significant activity against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MIC) ranging from 0.49 to 31.25 µg/ml for specific derivatives . -

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Research has shown that similar pyrazole derivatives can significantly reduce edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases. -

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth and proliferation. Studies have indicated that pyrazole derivatives can interact with key enzymes involved in cancer pathways, such as BRAF and EGFR, leading to reduced cell viability in various cancer cell lines.

Research Findings and Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Selvam et al. (2014) | Pyrazole derivatives | Anti-inflammatory | Up to 78% inhibition of edema at 10 µM |

| Burguete et al. (2015) | N-substituted pyrazoles | Antimicrobial | Effective against Mycobacterium tuberculosis strain H37Rv with 98% inhibition |

| Bandgar et al. (2016) | Thiocarbamoyl pyrazoles | MAO-B inhibition | High activity against MAO isoforms |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from basic pyrazole derivatives. The mechanisms of action are believed to involve the compound's ability to bind to specific biological targets, influencing cellular signaling pathways related to inflammation and microbial resistance.

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminoethyl)-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features of Analogs

Key Observations:

- Aminoethyl vs.

- Ester vs. Carboxylic Acid : Compared to the carboxylic acid in , the ethyl ester in the target compound increases lipophilicity, favoring passive diffusion across biological membranes.

- Primary vs. Tertiary Amine: The primary amine in the target compound enhances hydrogen-bonding capacity relative to the dimethylamino group in , which may reduce polarity but improve metabolic stability.

Key Findings:

- Chain Length Effects: Analogous to thiazolyl-piperazine derivatives , elongation of the aminoethyl chain in pyrazoles could enhance receptor affinity, though this remains untested for the target compound.

- Substituent Position: Fluorine at the benzyl position (as in ) improves agrochemical activity via electronegative interactions, while the aminoethyl group may favor neurological targets.

- Synthesis Complexity: The target compound’s synthesis likely parallels methods for ethyl 5-amino-pyrazole-3-carboxylates (e.g., cyclocondensation with hydrazines) but requires careful handling of the aminoethyl group to avoid side reactions .

Physicochemical Properties

Table 3: Solubility and Stability

Key Notes:

- The hydrochloride salt of the target compound improves aqueous solubility, critical for in vitro assays, but the ester group may hydrolyze in vivo to a carboxylic acid, altering bioavailability .

- Fluorinated analogs (e.g., ) exhibit greater stability in hydrophobic environments, aligning with agrochemical applications .

Biological Activity

Ethyl 1-(2-aminoethyl)-1H-pyrazole-3-carboxylate hydrochloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl pyrazole-3-carboxylate with an appropriate amine under acidic conditions. This process can yield various derivatives with differing biological activities, allowing for structure-activity relationship (SAR) studies to optimize efficacy and minimize toxicity.

Key Synthesis Steps

- Starting Materials : Ethyl pyrazole-3-carboxylate and 2-aminoethyl amine.

- Reaction Conditions : Acidic medium, typically using hydrochloric acid to facilitate the formation of the hydrochloride salt.

- Yield : The reaction generally yields high purity products, suitable for biological evaluation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit various cancer-related targets such as:

- Topoisomerase II

- EGFR (Epidermal Growth Factor Receptor)

- Microtubule assembly

In particular, studies show that certain derivatives can induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at micromolar concentrations .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. This compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 μg/mL |

| Compound B | Escherichia coli | 32 μg/mL |

These findings suggest a potential role in treating bacterial infections .

Anti-HIV Activity

Some pyrazole derivatives have shown promise in anti-HIV research. For example, compounds similar to this compound have demonstrated significant activity against wild-type HIV strains, with EC50 values indicating potent antiviral effects .

Study on Anticancer Activity

A notable study evaluated several pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that specific substitutions on the pyrazole ring enhanced anticancer activity:

- Compounds with phenolic substitutions exhibited greater potency than those with non-phenolic groups.

- The most effective compounds showed a significant reduction in cell viability at concentrations as low as 1 μM.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various pathogens. The results revealed that:

- The compound was effective against multiple strains, outperforming traditional antibiotics like ciprofloxacin.

- Toxicity assessments indicated a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 1-(2-aminoethyl)-1H-pyrazole-3-carboxylate hydrochloride?

- The compound is typically synthesized via a multi-step process involving (i) introduction of the 2-aminoethyl moiety to the pyrazole core through alkylation or reductive amination and (ii) subsequent salt formation with hydrochloric acid. For example, analogous pyrazole derivatives have been synthesized using coupling reactions with protected aminoethyl intermediates, followed by deprotection and acid treatment . Key steps include monitoring reaction progress via TLC or LC-MS and optimizing pH during salt formation to avoid decomposition.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- 1H NMR : Assign peaks for the pyrazole ring (δ ~6.6–7.8 ppm), ethyl ester (δ ~1.2–4.2 ppm), and aminoethyl group (δ ~2.3–3.8 ppm). Solvent effects (e.g., DMSO-d6) may influence tautomerism .

- ESI-MS : Confirm molecular weight ([M+H]+ expected around 244.2 g/mol for the free base; adjust for hydrochloride salt).

- Elemental Analysis : Validate purity and salt stoichiometry .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, strong oxidizers, and high temperatures, as decomposition may release HCl, CO, and NOx .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational NMR data?

- Discrepancies may arise from solvent effects, dynamic proton exchange, or unaccounted tautomeric forms. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra under experimental conditions. Compare predicted vs. observed coupling constants and chemical shifts to identify dominant tautomers or conformational states .

Q. What strategies improve reaction yields during the introduction of the 2-aminoethyl group?

- Steric Hindrance Mitigation : Use bulky protecting groups (e.g., Boc) on the aminoethyl chain to reduce side reactions.

- Catalytic Optimization : Employ Pd/C or Raney Ni for reductive amination steps.

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature .

Q. How does the hydrochloride salt form influence crystallographic structure determination?

- The salt enhances crystallinity by introducing strong hydrogen bonds between the ammonium group and chloride ions. For single-crystal X-ray diffraction, use SHELXL for refinement, focusing on H-bond networks and Cl–N distances. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What in silico approaches validate the compound’s potential as a kinase inhibitor scaffold?

- Perform molecular docking (e.g., AutoDock Vina) against kinase ATP-binding pockets (e.g., JAK2, EGFR). Prioritize compounds with hydrogen bonds to hinge regions and hydrophobic interactions with gatekeeper residues. Validate dynamics via 100-ns MD simulations to assess binding stability .

Q. How can low purity during synthesis be systematically addressed?

- Chromatography : Use reverse-phase HPLC with a C18 column (MeCN/H2O + 0.1% TFA) for high-resolution separation.

- Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to isolate the hydrochloride salt.

- Impurity Profiling : Identify byproducts via high-resolution MS/MS and adjust protecting group strategies or reaction stoichiometry .

Contradictions and Limitations in Current Data

- Safety Data : While similar pyrazole esters are classified as non-hazardous, the hydrochloride salt may release HCl upon decomposition, necessitating handling in fume hoods .

- Ecological Impact : No empirical data exist on biodegradation or bioaccumulation; assume precautionary measures during disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.